molecular formula C16H16N4O5S3 B14959819 N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

Cat. No.: B14959819
M. Wt: 440.5 g/mol
InChI Key: SIEFZVQDHLDGDL-UHFFFAOYSA-N
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Description

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, sulfonyl groups, and an aminosulfonylbenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfonyl and aminosulfonylbenzyl groups. Common synthetic routes may involve the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Aminosulfonylbenzyl Group Addition: The aminosulfonylbenzyl group can be added through nucleophilic substitution reactions using appropriate benzyl halides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide: shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of N6-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O5S3

Molecular Weight

440.5 g/mol

IUPAC Name

2-(methanesulfonamido)-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H16N4O5S3/c1-27(22,23)20-16-19-13-7-4-11(8-14(13)26-16)15(21)18-9-10-2-5-12(6-3-10)28(17,24)25/h2-8H,9H2,1H3,(H,18,21)(H,19,20)(H2,17,24,25)

InChI Key

SIEFZVQDHLDGDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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